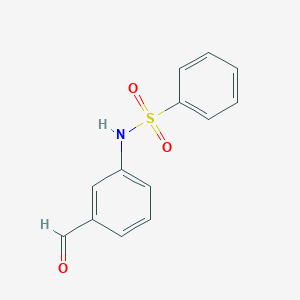

N-(3-formylphenyl)benzenesulfonamide

描述

Structure

3D Structure

属性

IUPAC Name |

N-(3-formylphenyl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO3S/c15-10-11-5-4-6-12(9-11)14-18(16,17)13-7-2-1-3-8-13/h1-10,14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYNPRCCUVAUTHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70383413 | |

| Record name | N-(3-formylphenyl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70383413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

151721-35-6 | |

| Record name | N-(3-formylphenyl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70383413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Mechanistic Investigations of N 3 Formylphenyl Benzenesulfonamide and Its Analogs

Direct Synthesis Strategies for N-(3-Formylphenyl)benzenesulfonamide

The synthesis of this compound, a molecule incorporating both a sulfonamide linkage and a reactive formyl group, can be achieved through several direct strategies. These methods primarily focus on the formation of the crucial sulfur-nitrogen bond, approaching it from different precursor functionalities. Key strategies include modern reductive coupling techniques and traditional amidation reactions.

Reductive Coupling Approaches for N-Aryl Sulfonamide Formation

A contemporary and efficient strategy for the formation of N-aryl sulfonamides is the reductive coupling of nitroarenes with aryl sulfinates. nih.govacs.org This approach is advantageous as it utilizes readily available, stable, and often inexpensive starting materials, bypassing the need for pre-functionalized amines or highly reactive sulfonyl chlorides. nih.gov The direct coupling of these functional groups under reducing conditions offers a powerful alternative to classical methods for constructing the S-N bond. nih.govacs.org

The synthesis of this compound via this methodology involves the direct coupling of 3-nitrobenzaldehyde (B41214) and an aryl sulfinate, such as sodium benzenesulfinate (B1229208). nih.govorganic-chemistry.org Nitroarenes and sodium sulfinate salts are generally stable, solid compounds and are widely available commercially. nih.gov Research has demonstrated that this reductive coupling tolerates a broad range of functional groups on both the nitroarene and the aryl sulfinate partner. organic-chemistry.org For the specific synthesis of the target compound, the key precursors are:

Nitroarene: 3-Nitrobenzaldehyde

Aryl Sulfinate: Sodium benzenesulfinate

The presence of the aldehyde (formyl) group on the nitroarene ring is generally well-tolerated under various developed reaction conditions, making this a viable route to the desired product. organic-chemistry.orgscribd.com

The success of the nitro-sulfinate reductive coupling is highly dependent on the choice of reducing agent and solvent. nih.gov Various conditions have been developed to promote this transformation efficiently. One prominent system employs sodium bisulfite (NaHSO₃) as the reductant in a dimethyl sulfoxide (B87167) (DMSO) solvent system. nih.govnih.gov To enhance reaction homogeneity and mixing, an ultrasound bath is sometimes utilized. nih.govnih.gov

In some cases, particularly for less reactive substrates, a co-reductant system is necessary to achieve full conversion. nih.gov A combination of tin(II) chloride (SnCl₂) and sodium bisulfite has proven effective. nih.govacs.org For instance, after initial attempts with sodium bisulfite alone yielded incomplete conversion, the addition of tin(II) chloride was found to drive the reaction to completion. nih.gov Another catalytic system involves the use of iron(II) chloride (FeCl₂) with sodium bisulfite, which also provides good to excellent yields under mild conditions. organic-chemistry.org DMSO is frequently identified as the ideal solvent for this transformation. organic-chemistry.org

| Catalyst/Reductant System | Solvent | Key Features | Reference |

|---|---|---|---|

| NaHSO₃ | DMSO | Base condition, suitable for a range of substrates. | nih.govorganic-chemistry.org |

| NaHSO₃ / SnCl₂ | DMSO | Enhanced reducing power; effective for sluggish substrates. Both agents are required for full conversion. | nih.govacs.org |

| FeCl₂ (cat.) / NaHSO₃ | DMSO | Mild conditions, broad functional group tolerance. | organic-chemistry.org |

| Pd/C | - | Heterogeneous catalyst, no additional reductant needed as the sulfinate serves this role. | nih.gov |

Mechanistic investigations suggest a stepwise pathway for the reductive coupling reaction. nih.govacs.org The proposed mechanism proceeds through key intermediates, avoiding the direct formation of an amine. nih.gov

The reaction is believed to initiate with a two-electron reduction of the nitroarene starting material (e.g., 3-nitrobenzaldehyde). acs.org This initial reduction, analogous to the Piria reaction, forms a highly reactive nitrosoarene intermediate. nih.govacs.org The electrophilic nitroso intermediate is then intercepted by the nucleophilic sodium aryl sulfinate. acs.org Subsequent protonation of this adduct leads to the formation of an N-sulfonyl hydroxylamine (B1172632) intermediate. nih.govacs.org This hydroxylamine species then undergoes a further two-electron reduction to yield the final desired sulfonamide product, this compound. acs.org

Amidation Reactions Involving Formylphenyl and Benzenesulfonyl Moieties

A more traditional and widely established method for synthesizing this compound is the direct amidation reaction between a suitable amine and a sulfonyl chloride. researchgate.net This approach, often performed under Schotten-Baumann conditions, involves the reaction of 3-aminobenzaldehyde (B158843) with benzenesulfonyl chloride. researchgate.net

The reaction is typically carried out in the presence of a base, such as pyridine, in a suitable solvent like acetone. researchgate.net The base serves to neutralize the hydrochloric acid generated as a byproduct of the condensation reaction, driving the equilibrium towards the product. This method is straightforward and relies on the well-understood reactivity of amines and sulfonyl chlorides. While robust, this approach can sometimes be limited by the stability and availability of the starting materials, particularly the aminobenzaldehyde, and the reactivity of the sulfonyl chloride, which can be incompatible with certain functional groups. nih.gov

Synthesis and Functionalization of this compound Derivatives

The structure of this compound offers multiple sites for further chemical modification, enabling the synthesis of a diverse library of derivatives. The aldehyde functionality is a particularly versatile handle for a wide array of chemical transformations.

One common derivatization is the formation of Schiff bases (imines) through condensation of the formyl group with primary amines. researchgate.net For example, reacting this compound with various substituted anilines or alkylamines in the presence of an acid catalyst would yield the corresponding imine derivatives.

Furthermore, the aromatic rings of the benzenesulfonamide (B165840) scaffold can be functionalized, provided suitable activating or directing groups are present, or through the use of pre-functionalized starting materials. For instance, employing a brominated analog, such as N-(2-acetyl-4-bromophenyl)-4-methylbenzenesulfonamide, allows for subsequent functionalization via transition-metal-catalyzed cross-coupling reactions. mdpi.com A Suzuki-Miyaura cross-coupling, for example, could be used to introduce new aryl or vinyl (e.g., styryl) substituents onto the phenyl ring, significantly expanding the structural diversity of the resulting molecules. mdpi.com

| Reaction Site | Reaction Type | Reagents | Resulting Derivative Class |

|---|---|---|---|

| Formyl Group | Schiff Base Condensation | Primary Amines (R-NH₂) | Imines |

| Formyl Group | Wittig Reaction | Phosphonium Ylides | Alkenes |

| Formyl Group | Reduction | NaBH₄, LiAlH₄ | Benzyl Alcohols |

| Formyl Group | Oxidation | KMnO₄, PCC | Carboxylic Acids |

| Aromatic Ring (via halogenated precursor) | Suzuki-Miyaura Coupling | Boronic Acids, Pd catalyst, Base | Biaryls, Styrenes |

Strategies for Modulating Substituents on the Benzenesulfonamide Ring

The modulation of substituents on the benzenesulfonamide ring of this compound and its analogs is a key strategy for fine-tuning the physicochemical and pharmacological properties of these molecules. A primary method for achieving this is through the reaction of an amine with an appropriately substituted benzenesulfonyl chloride. openpharmaceuticalsciencesjournal.comresearchgate.net This classic synthetic approach allows for the introduction of a wide variety of functional groups onto the benzenesulfonamide portion of the molecule.

A representative synthesis involves the reaction of an amine intermediate with a substituted sulfonyl chloride in the presence of a base, such as triethylamine (B128534) (TEA), in a solvent like dichloromethane (B109758) (DCM). openpharmaceuticalsciencesjournal.com For instance, in the synthesis of potent 5-HT6 antagonists, intermediate amines were reacted with various substituted benzenesulfonyl chlorides to yield a series of N-(3-((1,4-diazepan-1-yl)methyl)phenyl)benzenesulfonamides. openpharmaceuticalsciencesjournal.com This method facilitates the introduction of substituents like halogens (e.g., fluorine and chlorine) onto the 4-position of the benzenesulfonamide ring. openpharmaceuticalsciencesjournal.com

The general synthetic scheme for this modulation can be outlined as follows: an amine precursor is coupled with a range of benzenesulfonyl chlorides, each bearing different substituents. This straightforward coupling reaction is versatile and allows for the creation of a library of analogs with diverse electronic and steric properties on the benzenesulfonamide ring. researchgate.net For example, the reaction of 3,4-dimethylaniline (B50824) with benzenesulfonyl chloride in the presence of sodium carbonate is a similar method used to produce N-aryl benzenesulfonamides. nih.gov

Another powerful technique for forming the core sulfonamide bond, which can be adapted for creating substituted analogs, is the copper-catalyzed cross-coupling of substituted phenyl bromides with an appropriate amine. nih.gov This method has been successfully employed in the synthesis of potent anti-influenza agents. nih.gov Furthermore, a dual copper and visible light-induced S(O)2–N coupling between phenylsulfinic acid derivatives and aryl azides presents a modern, redox-neutral approach to constructing the sulfonamide linkage under mild conditions. nih.gov

The table below summarizes examples of this compound analogs where substituents on the benzenesulfonamide ring have been modulated.

| Compound ID | Substituent on Benzenesulfonamide Ring | Precursors | Reference |

| 10a | Hydrogen | Amine intermediate, Benzenesulfonyl chloride | openpharmaceuticalsciencesjournal.com |

| 10b | 4-Fluoro | Amine intermediate, 4-Fluorobenzenesulfonyl chloride | openpharmaceuticalsciencesjournal.com |

| 10c | 4-Chloro | Amine intermediate, 4-Chlorobenzenesulfonyl chloride | openpharmaceuticalsciencesjournal.com |

Derivatization of the Formyl Group to Novel Scaffolds

The formyl group on the this compound scaffold is a versatile chemical handle that can be readily derivatized to generate a wide array of novel and structurally diverse molecules. ekb.egresearchgate.net Standard reactions of aldehydes, such as condensation reactions, are commonly employed to transform the formyl group into more complex functional moieties, leading to new molecular scaffolds.

One of the most fundamental derivatizations is the formation of a Schiff base (or azomethine) through condensation with a primary amine. This reaction has been demonstrated in the synthesis of 4-(benzylideneamino)benzenesulfonamide, where benzaldehyde (B42025) reacts with sulfanilamide. researchgate.net This reaction is typically carried out by refluxing the aldehyde and amine in an alcoholic solvent. researchgate.net The resulting imine bond is a key linker for building larger molecular architectures.

Similarly, the formyl group can be reacted with hydrazines to form hydrazones. For example, benzenesulfonyl hydrazides can be reacted with various aromatic aldehydes and ketones to produce a series of substituted benzenesulfonohydrazones. ekb.eg This reaction provides a straightforward method for introducing new aryl groups and extending the molecular framework.

In some cases, the formyl group can be completely substituted. An uncommon reaction has been observed in 4-formyl phenols with electron-donating groups in the ortho-position, where the formyl group is substituted by an alkyl group from an active alkyl halide. kirj.ee This electrophilic substitution of the formyl group represents a less conventional but potentially powerful method for derivatization. kirj.ee

The formyl group also serves as a synthetic precursor for building heterocyclic rings. Although not a direct derivatization of the final this compound, a common strategy involves using 3-nitrobenzaldehyde as a starting material, where the aldehyde is first reacted to build a desired side chain, and the nitro group is subsequently reduced to an amine to form the sulfonamide. openpharmaceuticalsciencesjournal.com In such a multi-step synthesis, the aldehyde is a crucial starting point for introducing functionalities that are ultimately part of the final complex scaffold. openpharmaceuticalsciencesjournal.com For instance, reaction of 3-nitrobenzaldehyde with a substituted 1,4-diazepane, followed by reduction and sulfonylation, yields complex diazepanyl-methyl-phenyl-sulfonamides. openpharmaceuticalsciencesjournal.com

The table below showcases various scaffolds that can be generated through the derivatization of the formyl group.

| Starting Material | Reagent | Resulting Scaffold/Functional Group | Reference |

| Benzaldehyde analog | Sulfanilamide | Schiff Base (Azomethine) | researchgate.net |

| Benzenesulfonyl hydrazide | Aromatic Aldehydes/Ketones | Substituted Hydrazone | ekb.eg |

| 4-Formyl Phenol | Active Alkyl Halide | Alkyl-substituted Phenol (Formyl group substitution) | kirj.ee |

| 3-Nitrobenzaldehyde | Substituted 1,4-Diazepane | Diazepanyl-methyl side chain (multi-step synthesis) | openpharmaceuticalsciencesjournal.com |

Catalytic Strategies for the Formation of Complex Structures

Catalytic methodologies are indispensable for the efficient synthesis of complex molecular structures from this compound and its analogs. These strategies often involve transition-metal catalysts to facilitate the formation of new carbon-carbon or carbon-heteroatom bonds, enabling the construction of intricate molecular architectures that would be difficult to achieve through classical methods.

A prominent example of a catalytic strategy is the Suzuki-Miyaura cross-coupling reaction. mdpi.com This palladium-catalyzed reaction is highly effective for forming new C-C bonds by coupling an organoboron compound with a halide. In a relevant study, a benzenesulfonamide derivative containing a bromo-substituent was coupled with styrylboronic acid. mdpi.com The reaction, catalyzed by PdCl2(PPh3)2 with a phosphine (B1218219) ligand (PCy3) and a base (K2CO3), successfully introduced a styryl group onto the phenyl ring, demonstrating a powerful method for elaborating the core structure. mdpi.com This strategy can be readily adapted to this compound analogs that are appropriately halogenated.

Another advanced catalytic approach involves the dual use of a transition metal and a photocatalyst. A method has been developed for the construction of the S(O)2–N bond itself through a dual copper and visible light-induced coupling of phenylsulfinic acids and aryl azides. nih.gov This reaction proceeds under redox-neutral and mild conditions, utilizing visible light to generate a triplet nitrene intermediate that couples with a sulfonyl radical. nih.gov While this method builds the core sulfonamide structure, the principles of using catalysis to activate and couple different fragments are central to building complexity.

Transition metal-catalyzed reactions are also pivotal in forming the sulfonamide bond through C-N bond formation. nih.gov These methods provide selective ways to functionalize C-H bonds, offering an efficient route to aminated molecules. nih.gov Although not starting from the pre-formed this compound, these catalytic C-H amination strategies are at the forefront of synthesizing complex sulfonamide-containing molecules.

The table below provides examples of catalytic strategies used in the synthesis of complex structures related to the this compound scaffold.

| Catalytic Reaction | Catalyst System | Substrates | Resulting Structure | Reference |

| Suzuki-Miyaura Cross-Coupling | PdCl2(PPh3)2 / PCy3 / K2CO3 | Bromo-substituted benzenesulfonamide, Styrylboronic acid | (E)-N-(2-acetyl-4-(styryl)phenyl)benzenesulfonamide | mdpi.com |

| S(O)2–N Coupling | CuCN / Ir(ppy)3 / Visible Light | Phenylsulfinic acid, Aryl azide | Benzenesulfinamide derivative | nih.gov |

Reactivity, Functionalization, and Catalytic Transformations Involving N 3 Formylphenyl Benzenesulfonamide

Chemical Transformations of the Formyl Group

The aldehyde functionality in N-(3-formylphenyl)benzenesulfonamide is a primary site for a variety of chemical reactions, including nucleophilic additions and redox transformations.

Nucleophilic Addition Reactions and Subsequent Derivatizations

The electrophilic carbon atom of the formyl group is susceptible to attack by a wide range of nucleophiles. A common and important reaction is the formation of imines (Schiff bases) through condensation with primary amines. This reaction typically proceeds under mild conditions and is often a crucial step in the synthesis of more complex molecules. The resulting imine can then be further derivatized, for example, through reduction to a secondary amine via reductive amination. This two-step process provides a versatile method for introducing a variety of substituents at the formyl position.

The formyl group can also undergo Wittig-type reactions, such as the Horner-Wadsworth-Emmons reaction, to form alkenes. These reactions involve the use of phosphorus ylides or phosphonate carbanions and are highly effective for the stereoselective synthesis of stilbene and other vinyl derivatives.

Other nucleophilic addition reactions applicable to the formyl group include the Henry reaction (nitroaldol reaction) with nitroalkanes to form β-nitro alcohols, and additions of organometallic reagents like Grignard reagents or organolithium compounds to yield secondary alcohols. Furthermore, the addition of cyanide initiates the formation of cyanohydrins.

A summary of representative nucleophilic addition reactions at the formyl group is presented in the table below.

| Nucleophile | Reagent Examples | Product Type |

| Primary Amine | R-NH₂ | Imine (Schiff Base) |

| Phosphorus Ylide | Ph₃P=CHR | Alkene (Wittig) |

| Phosphonate Carbanion | (EtO)₂P(O)CH₂R | Alkene (HWE) |

| Nitroalkane | R-CH₂NO₂ | β-Nitro Alcohol (Henry) |

| Organometallic | R-MgBr, R-Li | Secondary Alcohol |

| Cyanide | NaCN, KCN | Cyanohydrin |

Redox Chemistry of the Aldehyde Functionality

The aldehyde group of this compound can be either oxidized to a carboxylic acid or reduced to a primary alcohol or a methyl group.

Oxidation: The formyl group is readily oxidized to a carboxylic acid using a variety of oxidizing agents. Common reagents for this transformation include Jones reagent (chromium trioxide in sulfuric acid) and Tollens' reagent (ammoniacal silver nitrate). The latter serves as a classic qualitative test for aldehydes, resulting in the formation of a silver mirror upon reaction. The synthesis of the corresponding carboxylic acid, N-(3-carboxyphenyl)benzenesulfonamide, provides a precursor for the preparation of esters, amides, and other carboxylic acid derivatives.

Reduction: The reduction of the formyl group can lead to different products depending on the reducing agent and reaction conditions.

Reduction to an Alcohol: Mild reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) will selectively reduce the aldehyde to a primary alcohol, yielding N-(3-(hydroxymethyl)phenyl)benzenesulfonamide.

Reduction to a Methyl Group: More forcing reduction conditions can convert the formyl group directly to a methyl group. The Wolff-Kishner reduction, which involves the formation of a hydrazone followed by treatment with a strong base at high temperatures, and the Clemmensen reduction, which uses zinc amalgam and concentrated hydrochloric acid, are two common methods to achieve this deoxygenation, leading to the formation of N-(3-methylphenyl)benzenesulfonamide. nih.gov

The following table summarizes the common redox reactions of the aldehyde functionality.

| Reaction Type | Reagent Examples | Product Functional Group |

| Oxidation | Jones Reagent, Tollens' Reagent | Carboxylic Acid |

| Reduction | NaBH₄, LiAlH₄ | Primary Alcohol |

| Reduction | Hydrazine/KOH (Wolff-Kishner) | Methyl |

| Reduction | Zn(Hg)/HCl (Clemmensen) | Methyl |

Functionalization of the Benzenesulfonamide (B165840) Moiety

The benzenesulfonamide portion of the molecule also offers opportunities for further functionalization, both at the nitrogen atom and on the benzenesulfonyl aromatic ring.

N-Functionalization Strategies and their Impact on Molecular Properties

The acidic proton on the sulfonamide nitrogen can be removed by a base, allowing for N-alkylation or N-arylation. These modifications can significantly alter the steric and electronic properties of the molecule, influencing its solubility, crystallinity, and biological activity.

N-Alkylation: The sulfonamide can be alkylated using alkyl halides in the presence of a base. More sophisticated methods like the Mitsunobu reaction, which utilizes an alcohol, triphenylphosphine, and a dialkyl azodicarboxylate, can also be employed for N-alkylation under milder conditions.

N-Arylation: The introduction of an aryl group at the sulfonamide nitrogen can be achieved through copper-catalyzed Ullmann-type couplings or palladium-catalyzed Buchwald-Hartwig amination reactions with aryl halides. These cross-coupling reactions are powerful tools for the synthesis of N,N-disubstituted sulfonamides.

Transformations on the Benzenesulfonyl Aromatic Ring

The benzenesulfonyl group is strongly deactivating towards electrophilic aromatic substitution due to the electron-withdrawing nature of the sulfonyl group. As a result, electrophilic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions on this ring are generally difficult and require harsh reaction conditions. If substitution does occur, it is directed to the meta-position relative to the sulfonyl group.

Participation in Annulation and Cyclization Reactions

The presence of both an aldehyde and an amine precursor (via the sulfonamide) on the same molecule makes this compound and its derivatives interesting substrates for intramolecular cyclization and annulation reactions to form heterocyclic systems. While direct participation of the sulfonamide nitrogen in some classical cyclizations can be challenging, derivatives of the formyl group are key intermediates.

For instance, after conversion of the formyl group to an appropriate β-arylethylamine derivative, intramolecular cyclization reactions can be envisioned. The Pictet-Spengler reaction, which involves the condensation of a β-arylethylamine with an aldehyde or ketone followed by ring closure, is a powerful method for the synthesis of tetrahydroisoquinolines. Similarly, the Bischler-Napieralski and Pomeranz-Fritsch reactions are well-established methods for the synthesis of isoquinoline derivatives from β-arylethylamides and benzaldehyde (B42025) derivatives, respectively. wikipedia.orgnrochemistry.comwikipedia.org These reactions highlight the potential of this compound as a scaffold for the construction of fused heterocyclic systems.

Phosphine-Catalyzed Reactions (e.g., α-Umpolung–Aldol, Wittig Olefination) for Ring System Construction

Phosphine-catalyzed reactions offer a powerful method for carbon-carbon bond formation. While direct examples involving this compound are not prevalent in the cited literature, the reactivity of the closely related isomer, N-(2-formylphenyl)benzenesulfonamide, provides significant insight into the potential of this class of compounds.

A notable application is the phosphine-catalyzed intermolecular cyclization of o-sulfonamidobenzaldehydes with ynones, which proceeds via an α-umpolung–aldol reaction mechanism. nih.govnih.gov This process constructs highly functionalized (E)-benzo[b]azapin-3-ones under mild conditions. nih.govnih.gov The reaction is initiated by the nucleophilic addition of a phosphine (B1218219) to an ynone, which, after a series of steps, generates a key intermediate that undergoes an aldol reaction with the aldehyde functionality of the sulfonamide substrate. nih.gov This annulation is highly selective, producing the 2-benzylidene moieties exclusively in the E-configuration. nih.govnih.gov

The choice of phosphine catalyst is crucial for reaction efficiency. While tributylphosphine, a strong nucleophile, yielded no product, ethyldiphenylphosphine was found to be an effective catalyst. nih.gov Attempts to modify the electronic properties of triphenylphosphine by using analogs like tris(p-fluorophenyl)-phosphine or tris(p-tolyl)phosphine did not offer significant improvements in yield. nih.gov

Table 1: Effect of Phosphine Catalyst on Benzo[b]azapin-3-one Synthesis

| Catalyst | Yield (%) |

|---|---|

| Tributylphosphine | 0 |

| Triphenylphosphine (PPh₃) | 68 |

| Tris(p-fluorophenyl)phosphine | 69 |

| Tris(p-tolyl)phosphine | 54 |

| Ethyldiphenylphosphine | 74 |

Data sourced from a study on N-(2-formylphenyl)benzenesulfonamide and 4-phenylbut-3-yn-2-one. nih.gov

Another fundamental phosphine-based transformation is the Wittig olefination, a widely used method for synthesizing alkenes from aldehydes or ketones. nih.gov This reaction involves a phosphonium ylide, known as a Wittig reagent, which reacts with the aldehyde group of this compound to form an alkene and triphenylphosphine oxide. nih.gov This reaction is highly valuable for introducing a carbon-carbon double bond with well-defined stereochemistry, offering a pathway to a variety of functionalized derivatives. nih.gov

Ruthenium(II)-Catalyzed Enantioselective C-H Functionalization for Indoline Derivatives

Ruthenium(II) complexes have emerged as cost-effective and versatile catalysts for C-H functionalization reactions. in-part.commdpi.com These catalysts enable the synthesis of multisubstituted indoline derivatives in high yields and with excellent enantioselectivity (up to 96% ee) through an enantioselective C-H activation and hydroarylation process. nih.gov This strategy often employs a chiral transient directing group to control the stereochemical outcome of the reaction. nih.gov

The development of Ru(II)-catalyzed C-H activation has provided a powerful tool for constructing indole and indoline scaffolds, which are prevalent in biologically active molecules. mdpi.comrsc.org The process typically involves the formation of a key ruthenacycle intermediate through reversible cyclometalation, which then reacts with a coupling partner, such as an alkyne, to form the desired product. mdpi.com The further transformation of the resulting formylindoline products can grant access to optically active tricyclic compounds with potential biological and pharmaceutical relevance. nih.gov This ruthenium-based approach presents a more economical alternative to systems based on palladium or rhodium. in-part.com

Rhodium(III)-Catalyzed Annulative Aldehydic C-H Functionalization for Benzoazepinone Scaffolds

Rhodium(III)-catalyzed C-H activation represents a powerful strategy for synthesizing complex heterocyclic systems. ccspublishing.org.cnnih.govresearchgate.net Specifically, the reaction of N-sulfonyl 2-aminobenzaldehydes with gem-difluorocyclopropenes showcases an aldehydic C-H activation/[4+3] annulation cascade. ccspublishing.org.cn This process yields previously inaccessible β-monofluorinated benzo[b]azepin-5-ones with good yields and complete regioselectivity. ccspublishing.org.cnresearchgate.netbohrium.com

The reaction is initiated with a catalyst like [Cp*RhCl₂]₂ and proceeds smoothly to construct the seven-membered benzoazepinone skeleton, a core structure found in numerous bioactive compounds and pharmaceutical agents. ccspublishing.org.cn The ability to achieve this transformation demonstrates the utility of Rh(III) catalysis in overcoming the challenges associated with forming medium-sized rings, such as controlling regiochemistry and managing unfavorable transannular interactions. ccspublishing.org.cn The reaction tolerates a broad range of substrates and functional groups. bohrium.com

Table 2: Optimization of Rh(III)-Catalyzed Annulation Reaction

| Additive | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| CsOAc | DCE | 60 | 20 |

| NaOAc | DCE | 60 | 15 |

| KOAc | DCE | 60 | 18 |

| CsOAc | MeOH | 60 | 35 |

| CsOAc | Toluene | 60 | <10 |

| CsOAc | DCE | 80 | 32 |

Data based on the reaction of N-(2-formylphenyl)benzenesulfonamide and (3,3-difluorocycloprop-1-en-1-yl)benzene. ccspublishing.org.cn

Detailed Mechanistic Elucidation of Catalytic Processes

Understanding the reaction mechanisms of these catalytic transformations is crucial for optimizing reaction conditions and designing new synthetic methodologies.

Identification of Key Intermediates and Transition States in Catalytic Cycles

The catalytic cycles for these transformations involve several key intermediates and transition states that dictate the reaction's outcome.

Phosphine Catalysis: In the α-umpolung–aldol reaction, the mechanism involves the initial nucleophilic addition of the phosphine to the ynone. nih.govnih.gov This is followed by a proton transfer and subsequent addition to the aldehyde, leading to a zwitterionic intermediate that cyclizes to form the benzo[b]azepin-3-one product after elimination of the phosphine catalyst. nih.gov

Ruthenium Catalysis: For Ru(II)-catalyzed C-H functionalization, the proposed cycle begins with the formation of a six-membered ruthenacycle intermediate via a reversible, directing group-assisted cyclometalation. mdpi.com This key intermediate then coordinates with the coupling partner (e.g., an alkyne), followed by migratory insertion. The final product is released through reductive elimination, regenerating the active catalyst. mdpi.com Computational and experimental studies help in identifying these intermediates and their corresponding transition states. researchgate.net

Rhodium Catalysis: The Rh(III)-catalyzed annulation is believed to proceed via an initial aldehydic C-H activation, forming a rhodacycle intermediate. researchgate.netbohrium.com This is followed by a site- and regioselective insertion of the coupling partner, a defluorinative ring-scission, and a 1,2-elimination to afford the final benzo[b]azepin-5-one product. bohrium.com

Investigation of Regioselectivity and Stereoselectivity Control

Controlling selectivity is a central theme in modern catalysis.

Regioselectivity: In the Rh(III)-catalyzed annulation of N-sulfonyl 2-aminobenzaldehydes, the reaction proceeds with complete regioselectivity, a critical factor in the synthesis of complex molecules. ccspublishing.org.cn Similarly, Ru(II)-catalyzed C-H functionalizations often exhibit excellent regioselectivity, which is typically controlled by the directing group on the substrate. mdpi.com

Stereoselectivity: The phosphine-catalyzed α-umpolung–aldol reaction to form benzo[b]azapin-3-ones occurs with exclusive E-selectivity for the resulting exocyclic double bond. nih.gov In the case of Ru(II)-catalyzed C-H functionalization, the use of chiral ligands or chiral transient directing groups allows for high enantioselectivity in the synthesis of indoline derivatives. in-part.comnih.gov The control of stereochemistry in these reactions is often rationalized by analyzing the transition state structures, where steric and electronic factors favor the formation of one stereoisomer over others. nih.gov

Advanced Spectroscopic Characterization and Data Interpretation of N 3 Formylphenyl Benzenesulfonamide

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique that measures the absorption of ultraviolet or visible light by a chemical substance. This absorption corresponds to the excitation of electrons from lower to higher energy orbitals. For N-(3-formylphenyl)benzenesulfonamide, the key chromophores—parts of the molecule that absorb light—are the two aromatic rings, the carbonyl group (C=O) of the formyl substituent, and the sulfonamide linkage.

Analysis of Electronic Transitions and Absorption Bands

The UV-Vis spectrum of this compound is characterized by electronic transitions primarily associated with its aromatic systems and the formyl group. The main transitions observed are π → π* (pi to pi antibonding) and n → π* (non-bonding to pi antibonding).

π → π* Transitions: These are high-energy, high-intensity transitions associated with the π-electron systems of the two benzene (B151609) rings and the carbonyl group. The unsubstituted benzenesulfonamide (B165840) molecule exhibits absorption bands around 218 nm and 264 nm sielc.com. The presence of the formylphenyl group in conjugation with the sulfonamide nitrogen is expected to modify these absorption maxima. Aromatic aldehydes typically show a strong π → π* absorption band between 240-250 nm. In the case of this compound, the electronic communication between the two rings through the sulfonamide bridge and the presence of the electron-withdrawing formyl group would likely result in bathochromic (red) shifts of these bands to longer wavelengths.

n → π* Transitions: This type of transition is associated with the promotion of an electron from a non-bonding orbital to a π* antibonding orbital. The carbonyl group of the formyl substituent contains lone pairs of electrons on the oxygen atom, making an n → π* transition possible. These transitions are characteristically weak (low molar absorptivity) and appear at longer wavelengths than π → π* transitions, typically in the 270-300 nm region for aromatic aldehydes.

The expected electronic transitions and their corresponding absorption bands for this compound are summarized in the table below.

| Predicted Electronic Transition | Associated Chromophore(s) | Expected Wavelength (λmax) Range | Relative Intensity |

| π → π | Benzenesulfonyl Ring | ~220-235 nm | High |

| π → π | Formylphenyl Ring & C=O | ~250-270 nm | High |

| n → π* | Carbonyl (C=O) Group | ~280-310 nm | Low |

Investigation of Solvatochromic Effects on Electronic Spectra

Solvatochromism refers to the change in the position, and sometimes intensity, of a compound's UV-Vis absorption bands when the polarity of the solvent is changed. This effect provides insight into the nature of the electronic transitions.

Hypsochromic (Blue) Shift: For the n → π* transition of the carbonyl group, an increase in solvent polarity is expected to cause a hypsochromic shift (a shift to a shorter wavelength). This is because polar solvents can stabilize the non-bonding electrons on the oxygen atom through hydrogen bonding or dipole-dipole interactions. This stabilization lowers the energy of the n orbital, thus increasing the energy gap for the n → π* transition.

Bathochromic (Red) Shift: The π → π* transitions are generally expected to exhibit a bathochromic shift (a shift to a longer wavelength) as solvent polarity increases. Polar solvents tend to stabilize the more polar excited state (π*) more than the ground state (π), which reduces the energy gap for the transition.

The following table illustrates the hypothetical solvatochromic effects on the absorption maxima of this compound in solvents of differing polarity.

| Solvent | Polarity | Predicted λmax for π → π* (nm) | Predicted λmax for n → π* (nm) | Expected Shift |

| Hexane | Nonpolar | ~260 nm | ~305 nm | Reference |

| Ethanol | Polar | ~268 nm | ~295 nm | Bathochromic (π→π), Hypsochromic (n→π) |

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise molecular mass of a compound, which allows for the unambiguous determination of its elemental formula. Furthermore, tandem mass spectrometry (MS/MS) experiments reveal characteristic fragmentation pathways that aid in structural elucidation.

The elemental composition of this compound is C13H11NO3S. Its calculated monoisotopic mass is 277.0460 g/mol . HRMS analysis would be expected to yield a measured mass that is extremely close to this theoretical value, confirming the molecular formula.

Upon collisional activation in the mass spectrometer, the molecule undergoes fragmentation. The analysis of anions derived from N-phenyl benzenesulfonamides suggests several key fragmentation pathways, including the well-documented loss of sulfur dioxide (SO2) researchgate.net. The fragmentation of protonated this compound would likely proceed through several competing channels involving the cleavage of the relatively weak S-N bond.

A plausible fragmentation pathway would include:

Loss of Sulfur Dioxide (SO2): A common fragmentation for sulfonamides, leading to the formation of a radical cation at m/z 213.0684.

Cleavage of the C-S Bond: Fragmentation of the benzenesulfonyl group can produce a phenyl cation ([C6H5]+) at m/z 77.0391 or a benzenesulfonyl cation ([C6H5SO2]+) at m/z 141.0007.

Cleavage of the S-N Bond: This cleavage can lead to the formation of an ion corresponding to protonated 3-aminobenzaldehyde (B158843) ([C7H8NO]+) at m/z 122.0606.

Fragmentation of the Formylphenyl Moiety: The formyl group can lose a neutral carbon monoxide (CO) molecule, particularly after initial fragmentation events.

The table below outlines the major predicted fragments for this compound in an HRMS analysis.

| Predicted m/z | Predicted Formula | Possible Identity of Fragment | Neutral Loss |

| 277.0460 | [C13H11NO3S]+ | Molecular Ion [M]+ | - |

| 213.0684 | [C13H9NO]+• | [M - SO2]+• | SO2 |

| 141.0007 | [C6H5SO2]+ | Benzenesulfonyl cation | C7H6NO |

| 122.0606 | [C7H8NO]+ | Protonated 3-aminobenzaldehyde | C6H5SO2 |

| 77.0391 | [C6H5]+ | Phenyl cation | C7H6NO3S |

Exploration of N 3 Formylphenyl Benzenesulfonamide As a Versatile Chemical Building Block and in Supramolecular Systems Research

Application as a Core Building Block in Complex Organic Synthesis

The dual reactivity of N-(3-Formylphenyl)benzenesulfonamide makes it a valuable precursor in the synthesis of elaborate molecular structures. The electrophilic nature of the formyl group's carbonyl carbon allows for nucleophilic attack, while the sulfonamide group can influence the molecule's electronic properties and participate in reactions, rendering the compound a versatile starting material.

As a Precursor for Diverse Heterocyclic and Polycyclic Molecular Scaffolds

The formyl group is a key functional group for the synthesis of heterocyclic compounds. wikipedia.org Aromatic aldehydes are privileged reagents in cyclization reactions to build a wide range of N-, O-, and S-containing heterocycles. nih.gov For instance, the reaction of an aldehyde with compounds containing amine or active methylene groups is a common strategy for forming new rings. The benzenesulfonate of p-hydroxybenzaldehyde, a related aromatic aldehyde, reacts with hippuric acid to form an oxazolinone ring system. journalagent.com This oxazolinone can then be further reacted with amines or diamines to yield imidazolone and benzimidazole derivatives. journalagent.com

While specific examples detailing the use of this compound in these exact transformations are not extensively documented, its structure is amenable to such cyclization strategies. The formyl group can readily undergo condensation reactions, serving as the electrophilic component necessary to construct a variety of heterocyclic cores, which are prevalent in pharmaceuticals and natural products. nih.gov

Leveraging the Reactivity of the Formyl and Sulfonamide Groups in Multi-Component Reactions

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product that incorporates portions of all starting materials, are a cornerstone of efficient organic synthesis. researchgate.netnih.gov Aldehydes are frequent participants in MCRs, often initiating the reaction cascade by forming an imine intermediate with an amine component. nih.gov The formyl group of this compound is highly susceptible to nucleophilic attack, making it an ideal candidate for such transformations. fiveable.mesolubilityofthings.com

The sulfonamide moiety can also play a crucial role. The nitrogen atom of the sulfonamide can act as a nucleophile, and the protons on the nitrogen can exhibit acidity, allowing it to participate in condensation reactions. researchgate.net Although the direct participation of this compound in specific, named MCRs like the Ugi or Passerini reactions is not widely reported, its constituent functional groups are staples in this type of chemistry. The combination of an electrophilic aldehyde and a potentially nucleophilic sulfonamide within one molecule provides a framework for designing novel MCRs to rapidly generate molecular complexity.

Supramolecular Chemistry and Molecular Recognition Studies

Supramolecular chemistry focuses on chemical systems composed of multiple molecules held together by non-covalent intermolecular forces. The benzenesulfonamide (B165840) scaffold is of particular importance in this field, especially in the context of molecular recognition by biological receptors.

Design and Synthesis of this compound Derivatives for Non-Covalent Interactions

The rational design of molecules for specific non-covalent interactions is fundamental to drug discovery and materials science. Benzenesulfonamide-containing phenylalanine derivatives have been designed and synthesized as novel inhibitors for the HIV-1 capsid, aiming to form additional hydrogen bonds and other interactions with key amino acid residues to enhance binding affinity. nih.gov The sulfonamide group itself is a robust functional group that is metabolically stable and possesses both hydrogen bond donor (the N-H group) and acceptor (the S=O oxygens) capabilities. researchgate.net

Starting with this compound, a diverse library of derivatives can be envisioned. The formyl group can be derivatized through reactions such as reductive amination, Wittig reactions, or condensation to introduce new functional groups capable of specific non-covalent interactions. These modifications, coupled with the inherent properties of the sulfonamide moiety and the aromatic rings which can participate in π-π stacking, allow for the synthesis of tailored molecules designed to study or exploit specific non-covalent binding events.

Investigation of Host-Guest Chemistry and Self-Assembly Processes in Solution and Solid State

Host-guest chemistry involves the formation of a complex between a larger "host" molecule and a smaller "guest" molecule, driven by non-covalent forces. nih.govnih.gov A major driving force for the formation of such complexes is the gain in solvent entropy, known as the hydrophobic effect. nih.gov The design of synthetic hosts often incorporates aromatic surfaces and hydrogen-bonding sites to create a defined binding cavity.

Similarly, self-assembly is the spontaneous organization of molecules into ordered structures. Zinc(II) complexes based on benzenesulfonamide ligands have been synthesized that demonstrate self-assembly into specific coordination environments. researchgate.net While specific studies focusing on this compound as a platform for host-guest systems or self-assembly are limited, its structure possesses the key features required. Derivatives of this molecule, featuring pre-organized hydrogen-bonding sites and aromatic surfaces, could potentially act as hosts for small organic guests or self-assemble into higher-order structures like sheets, ribbons, or capsules.

Principles of Molecular Recognition by Benzenesulfonamide Scaffolds with Chemical Receptors

The benzenesulfonamide group is a privileged scaffold in medicinal chemistry, largely due to its critical role in molecular recognition, particularly as an enzyme inhibitor. ajchem-b.com Sulfonamides are foundational to drugs targeting a wide range of diseases. nih.gov Their ability to act as structural mimics of other functional groups, such as carboxylic acids, is a key principle of their design. researchgate.netnih.gov

A primary example of this is the inhibition of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes. The deprotonated sulfonamide group coordinates directly to the Zn(II) ion in the enzyme's active site, acting as a potent zinc-binding group. rsc.orgacs.org This interaction anchors the inhibitor, and "tails" appended to the benzenesulfonamide scaffold can then form additional hydrogen bonds and van der Waals interactions with surrounding amino acid residues, leading to high affinity and isoform selectivity. rsc.org The design of novel benzenesulfonamide derivatives as CA inhibitors has led to potent and selective anticonvulsant agents that target specific CA isoforms involved in epileptogenesis. acs.orgnih.gov The interaction of sulfonamide-based ligands with proteins is a key area of study, with the sulfonamide oxygens often forming crucial contacts. acs.org

This principle of a core binding motif (the sulfonamide) combined with diverse chemical appendages for tuning selectivity and affinity is a central tenet of modern drug design. frontiersin.orgnih.gov

Table 1: Inhibitory Activity of Representative Benzenesulfonamide Derivatives Against Various Human (h) Carbonic Anhydrase (CA) Isoforms This table illustrates the principle of molecular recognition and isoform selectivity achieved with the benzenesulfonamide scaffold. Data is generalized from studies on various benzenesulfonamide derivatives.

| Compound Type | Target Isoform | Inhibition Constant (Kᵢ) | Selectivity Profile |

| Ureido-benzenesulfonamides | hCA II | Low nanomolar (e.g., 0.69–12 nM) acs.org | Highly selective for hCA II over hCA I, VII, and XII acs.org |

| Ureido-benzenesulfonamides | hCA VII | Moderate nanomolar (e.g., >50 nM) acs.org | Less effective against this isoform compared to hCA II acs.org |

| Acetamido-benzenesulfonamides | hCA II | Low nanomolar acs.org | Potent inhibitor |

| Acetamido-benzenesulfonamides | hCA VII | Low nanomolar acs.org | Potent inhibitor, involved in epileptogenesis acs.org |

| Acetamido-benzenesulfonamides | hCA XII | Good potency (e.g., 6.8–8.4 nM) for some derivatives acs.org | Varies significantly with tail structure acs.org |

Computational and Experimental Approaches to Elucidate Binding Mechanisms and Affinity

The elucidation of binding mechanisms and the quantification of binding affinity are pivotal in understanding the role of this compound in various chemical and biological systems. A synergistic approach, combining computational modeling and experimental techniques, provides a comprehensive understanding of the molecular interactions at play. While specific studies on this compound are not extensively documented in publicly available literature, the methodologies applied to analogous sulfonamide-containing compounds offer a clear framework for its investigation.

Computational methods, particularly molecular docking and Density Functional Theory (DFT), are instrumental in predicting and analyzing the binding modes of sulfonamide derivatives. mkjc.inresearchgate.netlatrobe.edu.au Molecular docking simulations can predict the preferred orientation of this compound when it binds to a larger molecule, such as a protein or a nucleic acid. These simulations calculate the binding energy, providing a theoretical estimation of the binding affinity. researchgate.net For instance, in studies of related benzenesulfonamide derivatives, docking has been used to identify key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex. nih.govnih.gov DFT calculations can further refine the understanding of the electronic properties of the molecule, such as the molecular electrostatic potential, which helps in predicting regions of the molecule that are likely to engage in electrostatic interactions. mkjc.inlatrobe.edu.au

Experimental techniques are essential for validating computational predictions and providing quantitative data on binding affinity. Methods such as UV-visible spectroscopy, fluorescence spectroscopy, and isothermal titration calorimetry (ITC) are commonly employed. Spectroscopic techniques can detect changes in the spectral properties of the interacting molecules upon binding, which can be used to determine binding constants. For example, the interaction of N-substituted benzenesulfonamide compounds with DNA has been studied using UV-visible spectroscopy and fluorescence quenching assays. nih.govresearchgate.net These studies have revealed that some sulfonamides can bind to the minor groove of DNA, with binding constants indicating a moderate affinity. nih.gov

The following table summarizes the common computational and experimental approaches used to study the binding of sulfonamide derivatives, which are applicable to the investigation of this compound.

| Approach | Technique | Information Obtained | Relevant Analogs Studied |

| Computational | Molecular Docking | Prediction of binding mode, binding energy, and key intermolecular interactions. | Benzenesulfonamide derivatives with acetylcholinesterase, carbonic anhydrases, and DNA. researchgate.netnih.govnih.gov |

| Density Functional Theory (DFT) | Electronic properties, molecular orbital energies (HOMO-LUMO), and molecular electrostatic potential. | Benzenesulfonamide derivatives. mkjc.inresearchgate.netlatrobe.edu.au | |

| Experimental | UV-visible Spectroscopy | Detection of complex formation and determination of binding constants. | N-substituted benzenesulfonamides with DNA. nih.govresearchgate.net |

| Fluorescence Spectroscopy | Measurement of binding affinity through quenching or enhancement of fluorescence. | N-substituted benzenesulfonamides with DNA-ethidium bromide complex. nih.govresearchgate.net | |

| X-ray Crystallography | High-resolution 3D structure of the ligand-receptor complex. | N-(3-methylphenyl)benzenesulfonamide. nih.gov |

Research on Biological Target Identification (Mechanistic Focus)

The identification of biological targets for this compound is a critical step in understanding its potential pharmacological applications. The benzenesulfonamide scaffold is a well-established pharmacophore present in a wide range of therapeutic agents. Research into the biological targets of related sulfonamides provides a strong foundation for investigating the mechanistic interactions of this compound with biological macromolecules.

Molecular docking studies on various benzenesulfonamide derivatives have revealed their potential to interact with a range of biological macromolecules, including enzymes and DNA. nih.govnih.gov For instance, docking studies of N-substituted benzenesulfonamides with DNA have suggested that these compounds can bind to the minor groove of the DNA double helix. nih.gov The binding is often stabilized by hydrogen bonds between the oxygen atoms of the sulfonamide group and the nucleotide bases within the groove. nih.gov The aryl rings of the benzenesulfonamide can further stabilize the complex through hydrophobic and van der Waals interactions with the DNA grooves.

Experimental binding studies have corroborated these computational predictions. For example, spectroscopic and viscometric analyses of the interaction between certain N-substituted benzenesulfonamides and fish sperm DNA (FSdsDNA) have indicated a non-intercalative binding mode, consistent with groove binding. nih.gov The binding constants (Kb) for these interactions are typically in the range of 104 M-1, suggesting a moderate binding affinity. nih.gov The displacement of ethidium bromide (EB) from a DNA-EB complex in fluorescence quenching experiments further supports the binding of these sulfonamides to DNA. nih.gov

The following table summarizes the DNA binding properties of some N-substituted benzenesulfonamide derivatives, providing a reference for the potential interactions of this compound.

| Compound | DNA Type | Binding Constant (Kb) (M-1) | Proposed Binding Mode | Techniques Used |

| N-substituted benzenesulfonamide-imine derivative | FSdsDNA | 3.10 x 104 | Minor groove binding | UV-vis spectroscopy, Fluorescence spectroscopy, Molecular docking nih.gov |

| Sulfonamide substituted 8-hydroxyquinoline derivatives | Plasmid (pUC 19) DNA and Calf Thymus DNA | Not specified | Intercalation | UV spectroscopy, Gel electrophoresis researchgate.net |

It is important to note that while these studies on related compounds are informative, dedicated experimental and computational investigations are necessary to fully elucidate the biological targets and binding mechanisms of this compound.

常见问题

Basic: What are the standard synthetic routes for N-(3-formylphenyl)benzenesulfonamide, and how do reaction conditions influence yield?

Answer:

The synthesis typically involves sulfonylation of 3-aminobenzaldehyde with benzenesulfonyl chloride under alkaline conditions (e.g., pyridine or triethylamine as a base). Key variables include:

- Temperature: Optimal yields (~70–75%) are achieved at 0–5°C to minimize aldehyde oxidation .

- Solvent: Dichloromethane or THF is preferred for solubility control, with THF showing better compatibility with moisture-sensitive intermediates .

- Purification: Column chromatography (silica gel, ethyl acetate/hexane) resolves unreacted sulfonyl chloride and byproducts. Purity >95% is confirmed via HPLC (C18 column, acetonitrile/water gradient) .

Advanced: How can reaction conditions be optimized to mitigate competing side reactions (e.g., over-sulfonylation or aldehyde degradation)?

Answer:

- Stoichiometry: A 1:1.2 molar ratio of 3-aminobenzaldehyde to benzenesulfonyl chloride minimizes over-sulfonylation. Excess sulfonyl chloride (>1.5 eq) increases dimerization byproducts .

- Additives: Catalytic DMAP (4-dimethylaminopyridine) accelerates sulfonamide formation while suppressing aldehyde oxidation .

- Inert atmosphere: Nitrogen purging reduces aldehyde degradation, improving yields by ~15% compared to ambient conditions .

Basic: What spectroscopic techniques are most reliable for characterizing this compound?

Answer:

Advanced: How can crystallographic data resolve ambiguities in structural assignments (e.g., conformation of the sulfonamide group)?

Answer:

Single-crystal X-ray diffraction (SHELX-2018) reveals:

- Torsion angles: The sulfonamide S–N–C(aryl) angle ranges from 112–118°, indicating slight deviation from planarity due to steric hindrance .

- Packing interactions: Weak C–H···O hydrogen bonds between sulfonyl oxygen and adjacent aromatic protons stabilize the crystal lattice (distance ~2.8 Å) .

- Validation: R-factor < 5% and residual electron density < 0.3 e/ų confirm minimal disorder .

Basic: What are the reported biological activities of this compound derivatives?

Answer:

- Anticancer: Analogues with electron-withdrawing substituents (e.g., Cl, NO₂) show IC₅₀ values of 8–12 µM against HeLa cells via tubulin inhibition .

- Antimicrobial: Sulfonamide derivatives exhibit MICs of 16–32 µg/mL against S. aureus by targeting dihydropteroate synthase .

- Mechanistic studies: Fluorescence quenching assays confirm binding to serum albumin (Kₐ ~10⁴ M⁻¹), suggesting potential for drug delivery .

Advanced: How can structure-activity relationships (SAR) guide the design of this compound derivatives with enhanced bioactivity?

Answer:

- Substituent effects:

- Bioisosteres: Replacing the formyl group with a nitro or cyano group retains activity while improving synthetic accessibility .

Basic: What computational methods are suitable for modeling the electronic properties of this compound?

Answer:

- DFT calculations: B3LYP/6-31G(d) optimizes geometry and predicts frontier molecular orbitals (HOMO-LUMO gap ~4.5 eV) .

- Docking studies: AutoDock Vina simulates binding to tubulin (PDB: 1SA0) with a docking score of −8.2 kcal/mol, correlating with experimental IC₅₀ .

Advanced: How can molecular dynamics (MD) simulations explain solvent-dependent conformational changes in this compound?

Answer:

- Explicit solvent models (TIP3P): In water, the sulfonamide group adopts a planar conformation (torsion angle <10°) due to hydrogen bonding with solvent. In chloroform, torsion angles increase to ~25° .

- Free energy landscapes: Umbrella sampling identifies a 2.5 kcal/mol energy barrier for rotation of the formylphenyl group, explaining restricted motion in polar solvents .

Basic: What analytical techniques are critical for assessing purity and stability during storage?

Answer:

- HPLC-MS: Monitors degradation products (e.g., oxidation to benzoic acid derivatives) under accelerated stability conditions (40°C/75% RH for 4 weeks) .

- TGA/DSC: Decomposition onset at 210–220°C (N₂ atmosphere) indicates thermal stability suitable for long-term storage .

Advanced: How can contradictory data on solubility or reactivity be resolved through systematic experimental design?

Answer:

- Controlled variable testing: Isolate factors like pH (e.g., solubility drops from 0.8 mg/mL at pH 7 to 0.2 mg/mL at pH 2 due to protonation of the sulfonamide NH) .

- Cross-validation: Compare XRD-derived bond lengths (±0.02 Å) with DFT-optimized geometries to identify outliers caused by crystal packing effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。